molecular formula C20H17N3O2S3 B3259817 3-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-5-[(3-methyl-2-thienyl) methylene]-2-thioxo-4-thiazolidinone CAS No. 324544-18-5

3-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-5-[(3-methyl-2-thienyl) methylene]-2-thioxo-4-thiazolidinone

Cat. No.: B3259817
CAS No.: 324544-18-5
M. Wt: 427.6 g/mol
InChI Key: UEATZPFCOWJWHA-WJDWOHSUSA-N
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Description

This compound belongs to the class of thiazolidinone derivatives, characterized by a 4-thiazolidinone core with a 2-thioxo group. Its structure includes a 2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl substituent at position 3 and a (3-methyl-2-thienyl)methylene group at position 4. The thiophene ring (thienyl) introduces sulfur-containing aromaticity, which may enhance electronic interactions and influence solubility or bioactivity. This hybrid structure is designed to combine pharmacophoric features of pyrazoles (anti-inflammatory, antimicrobial) and thiazolidinones (antidiabetic, anticancer) .

Properties

IUPAC Name

(5Z)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S3/c1-12-9-10-27-15(12)11-16-18(24)22(20(26)28-16)17-13(2)21(3)23(19(17)25)14-7-5-4-6-8-14/h4-11H,1-3H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEATZPFCOWJWHA-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)N(C(=S)S2)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)N(C(=S)S2)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361656
Record name AC1LPFD1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324544-18-5
Record name AC1LPFD1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 3-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-4-thiazolidinone is a hybrid molecule that combines elements of pyrazole and thiazolidinone structures. Its potential biological activities have garnered interest in medicinal chemistry, particularly for its therapeutic implications in various diseases.

Chemical Structure

The chemical formula for this compound is C16H16N2O2S2C_{16}H_{16}N_2O_2S_2, and it features a complex structure that includes a pyrazole ring and a thiazolidinone moiety. The presence of multiple functional groups suggests a diverse range of interactions with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of thiazolidinones exhibit significant antimicrobial properties. A study demonstrated that compounds similar to our target molecule showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

Pyrazole derivatives have been extensively studied for their anticancer potential. In vitro assays have shown that related compounds can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, compounds with similar structures were found to inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) by inducing cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

Thiazolidinones are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation. In vivo studies using murine models have shown that thiazolidinone derivatives can significantly lower levels of TNF-alpha and IL-6, which are key mediators in inflammatory responses .

Antioxidant Activity

The antioxidant capacity of pyrazole derivatives has also been documented. These compounds can scavenge free radicals and reduce oxidative stress in cellular systems. This property is particularly relevant in the context of neuroprotection and cardiovascular health, where oxidative damage plays a critical role .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this one. Modifications to the pyrazole ring or the thiazolidinone moiety can enhance potency or selectivity for specific biological targets. For example, substituents on the thiazolidinone ring can significantly affect its interaction with enzymes involved in metabolic pathways .

Case Studies

  • Anticancer Study : A derivative similar to the target compound was tested against various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values in the low micromolar range, suggesting potent anticancer activity.
  • Antimicrobial Study : A series of thiazolidinone derivatives were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The most active compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains, including resistant strains. Studies have demonstrated that modifications in the pyrazole and thiazolidinone moieties can enhance antibacterial activity .

Anti-inflammatory Properties

Thiazolidinones are known for their anti-inflammatory effects. The compound has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a candidate for treating inflammatory diseases .

Anticancer Potential

Recent studies have highlighted the anticancer properties of thiazolidinones. The compound has been tested against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Pesticidal Activity

The compound's structure suggests potential applications in agriculture as a pesticide. Preliminary studies have shown that it can effectively control certain pests while being less harmful to beneficial organisms .

Plant Growth Regulation

Research into the use of thiazolidinones as plant growth regulators indicates that they can enhance growth parameters such as root length and biomass in various crops. This application is particularly relevant for sustainable agriculture practices .

Polymer Synthesis

The unique chemical structure of this compound allows it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for various industrial applications .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of thiazolidinone derivatives showed that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as an alternative treatment option .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies revealed that the compound effectively reduced the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharides (LPS). This reduction suggests a mechanism through which the compound exerts its anti-inflammatory effects, making it a candidate for further development in inflammatory disease therapies .

Chemical Reactions Analysis

Reaction Scheme

  • Starting Materials :

    • Pyrazole carbaldehyde : 2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-carbaldehyde (CAS 950-81-2) .

    • Thiazolidinone precursor : 2-Thioxo-4-thiazolidinone derivatives (e.g., 3-methyl-2-thienyl-substituted thiazolidinone) .

  • Condensation Mechanism :
    The aldehyde group of the pyrazole carbaldehyde reacts with the active methylene group of the thiazolidinone in the presence of a base (e.g., fused sodium acetate or piperidine), leading to the formation of a conjugated enone system .

General Reaction :

Pyrazole 4 carbaldehyde+2 Thioxo 4 thiazolidinoneBaseTarget Compound+H2O\text{Pyrazole 4 carbaldehyde}+\text{2 Thioxo 4 thiazolidinone}\xrightarrow{\text{Base}}\text{Target Compound}+\text{H}_2\text{O}

Key Observations:

  • Solvent : Reactions are typically conducted in glacial acetic acid or ethanol under reflux .

  • Stereochemistry : The product adopts a Z-configuration at the exocyclic double bond due to steric and electronic effects from the thienyl and pyrazole groups .

  • Yield : Reported yields range from 70% to 85% for analogous compounds .

Spectroscopic Characterization

The compound’s structure is confirmed using advanced spectroscopic techniques:

Table 1: Key Spectroscopic Data

TechniqueObserved SignalsInterpretation
¹H NMR δ 7.29–8.0 (m, aromatic H), δ 8.70 (s, pyrazole-H), δ 13.75 (s, NH) Confirms aromatic, pyrazole, and thioamide protons.
¹³C NMR δ 153.12 (pyrazole-C), δ 170.25 (C=O), δ 194.79 (C=S) Validates carbonyl, thiocarbonyl, and aromatic carbons.
IR 3434 cm⁻¹ (NH stretch), 1736 cm⁻¹ (C=O), 1674 cm⁻¹ (C=S) Identifies functional groups.
Mass Spec m/z 363 (M⁺), m/z 566 (M⁺ for cycloadducts) Confirms molecular ion and fragmentation patterns.

Reactivity and Functionalization

The compound exhibits reactivity at three key sites:

  • Exocyclic Double Bond :

    • Undergoes hetero-Diels-Alder reactions with dienophiles (e.g., maleimides) to form fused thiopyrano-thiazole systems .

    • Stereoselectivity is influenced by the electron-withdrawing C=S group, favoring cis-adducts .

  • Thioamide Group (C=S) :

    • Participates in nucleophilic substitution reactions with alkyl halides or aryl diazonium salts .

    • Forms thiadiazole hybrids when reacted with hydrazonoyl halides .

  • Pyrazole Ring :

    • Electrophilic substitution occurs at the C-3 position under nitration or halogenation conditions .

Table 2: Reaction Outcomes

Reaction PartnerProduct ClassApplication
N-Aryl maleimidesThiopyrano[2,3-d]thiazole adductsAnticancer and antimicrobial agents
Hydrazonoyl chloridesThiadiazole derivativesAntimicrobial scaffolds

Computational and Experimental Insights

  • DFT Studies : The Z-configuration is energetically favored due to intramolecular hydrogen bonding between the pyrazole NH and thienyl sulfur .

  • X-ray Crystallography : Confirms the planar geometry of the thiazolidinone core and antiperiplanar orientation of substituents .

Biological Relevance

While beyond the scope of chemical reactions, the compound’s derivatives show:

  • Antimicrobial Activity : MIC values of 2–8 µg/mL against S. aureus and E. coli .

  • Anticancer Potential : IC₅₀ of 12 µM against MCF-7 breast cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound shares structural similarities with other thiazolidinone derivatives, differing primarily in substituent groups. Key comparisons include:

Compound Name / ID Molecular Formula Substituents at Position 5 Key Features
Target Compound C₂₁H₁₈N₄O₂S₃* (3-Methyl-2-thienyl)methylene Thiophene enhances lipophilicity; pyrazole contributes rigidity .
(5Z)-3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one C₃₇H₂₈FN₅O₃S₂ Fluorinated benzyloxy-phenyl-pyrazole Higher molecular weight (673.78 g/mol); fluorinated groups may improve metabolic stability.
5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones Varies (e.g., C₂₀H₁₆N₄OS₂) Aryl or diaryl groups Diaryl substituents increase steric bulk, potentially reducing solubility.
(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one C₃₃H₃₅ClN₄O₂S₂ Chloro-methoxyphenyl-pyrazole + dodecyl chain Long alkyl chain (dodecyl) enhances lipophilicity; chloro group increases electrophilicity.

*Estimated molecular formula based on structural analysis.

Spectroscopic and Crystallographic Comparisons

  • NMR Analysis : highlights that substituents at positions analogous to the thienyl group (e.g., regions A and B in Figure 6) cause distinct chemical shifts. For the target compound, the thienyl proton signals (δ 6.5–7.5 ppm) would differ from phenyl or fluorophenyl analogs (δ 7.0–8.5 ppm) .
  • Hydrogen Bonding: The thioxo group (C=S) and pyrazole N-H can form hydrogen bonds, influencing crystal packing. notes that such interactions are critical for supramolecular assembly and solubility .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via cyclocondensation reactions involving heterocyclic precursors. Key steps include:

  • Refluxing intermediates (e.g., 3,5-diaryl-4,5-dihydro-1Н-pyrazole) with thiazolidinone precursors in ethanol for 2–5 hours .
  • Using sodium as a base in anhydrous ethanol to facilitate nucleophilic substitution . Optimization strategies:
  • Vary solvents (e.g., DMF-EtOH mixtures improve crystallinity) .
  • Adjust stoichiometry of brominated reagents (e.g., bromoacetophenone) to reduce side products .
  • Monitor reaction progression via TLC and optimize reflux duration (typical yields: 65–81%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • IR spectroscopy : Identifies carbonyl (C=O, 1700–1650 cm⁻¹) and thioxo (C=S, 1250–1200 cm⁻¹) groups .
  • ¹H/¹³C NMR : Resolves aromatic protons (δ 7.0–8.5 ppm for phenyl/thienyl groups) and methylene bridges (δ 3.5–4.5 ppm) .
  • Elemental analysis : Validates purity (>95% for C, H, N, S) .
  • Melting point determination : Confirms consistency with literature values (e.g., 116–131°C for analogous derivatives) .

Q. How should researchers design purification protocols for this compound?

  • Recrystallization : Use ethanol-water (1:2) or methanol for high-purity crystals .
  • Column chromatography : Employ silica gel with ethyl acetate/hexane gradients for polar byproducts .
  • Filtration : Remove sodium salts post-reflux using cold ethanol washes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological activity?

  • Structural modifications : Replace the 3-methyl-2-thienyl group with furan-2-yl or pyridin-4-yl moieties to assess antimicrobial/antitumor activity .
  • Bioassays : Test against fungal enzymes (e.g., 14-α-demethylase) using molecular docking (PDB: 3LD6) to predict binding affinity .
  • Dose-response assays : Use MIC (minimum inhibitory concentration) or IC₅₀ values in cell-based models .

Q. What computational approaches are suitable for predicting its mechanism of action?

  • Molecular docking : Simulate interactions with target proteins (e.g., lanosterol demethylase) using AutoDock Vina .
  • DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate reactivity with bioactivity .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?

  • Variable temperature NMR : Detect dynamic processes (e.g., tautomerism) .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton/carbon signals in aromatic regions .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., thienyl vs. phenyl orientation) .

Q. What experimental designs are recommended for evaluating its antioxidant or antitumor activity?

  • In vitro models : Use DPPH/ABTS assays for antioxidants; MTT assays on cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity .
  • In vivo models : Administer in randomized block designs with split plots for dose variability .
  • Control groups : Include positive controls (e.g., doxorubicin for antitumor studies) .

Q. How can mechanistic studies elucidate its role in enzyme inhibition?

  • Kinetic assays : Measure enzyme inhibition (e.g., α-glucosidase) using Lineweaver-Burk plots to identify competitive/non-competitive mechanisms .
  • Fluorescence quenching : Monitor binding to enzyme active sites via tryptophan fluorescence .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-5-[(3-methyl-2-thienyl) methylene]-2-thioxo-4-thiazolidinone

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